
2H-Pyrrole, 3,4-dihydro-2,2-dimethyl-5-(trifluoromethyl)-, 1-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-Pyrrole, 3,4-dihydro-2,2-dimethyl-5-(trifluoromethyl)-, 1-oxide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyrrole ring with specific substitutions, including a trifluoromethyl group and an oxide group, which contribute to its distinct chemical behavior.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrrole, 3,4-dihydro-2,2-dimethyl-5-(trifluoromethyl)-, 1-oxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable diene with a nitrone, followed by oxidation to introduce the oxide group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and advanced purification techniques to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
2H-Pyrrole, 3,4-dihydro-2,2-dimethyl-5-(trifluoromethyl)-, 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxide group, potentially leading to different derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pressures to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction can produce derivatives with modified oxide groups.
科学的研究の応用
2H-Pyrrole, 3,4-dihydro-2,2-dimethyl-5-(trifluoromethyl)-, 1-oxide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes due to its stability and reactivity.
作用機序
The mechanism of action of 2H-Pyrrole, 3,4-dihydro-2,2-dimethyl-5-(trifluoromethyl)-, 1-oxide involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The oxide group can participate in redox reactions, influencing the compound’s reactivity and potential biological effects.
類似化合物との比較
Similar Compounds
- 2H-Pyrrole, 3,4-dihydro-2,2-dimethyl-5-(1-methylethyl)-, 1-oxide
- 2H-Pyrrole, 3,4-dihydro-2,2-dimethyl-5-(1-methylethyl)-, 1-oxide
Uniqueness
Compared to similar compounds, 2H-Pyrrole, 3,4-dihydro-2,2-dimethyl-5-(trifluoromethyl)-, 1-oxide stands out due to the presence of the trifluoromethyl group, which imparts unique chemical properties such as increased stability and reactivity. This makes it particularly valuable in research and industrial applications where these properties are advantageous.
特性
CAS番号 |
168898-15-5 |
|---|---|
分子式 |
C7H10F3NO |
分子量 |
181.16 g/mol |
IUPAC名 |
2,2-dimethyl-1-oxido-5-(trifluoromethyl)-3,4-dihydropyrrol-1-ium |
InChI |
InChI=1S/C7H10F3NO/c1-6(2)4-3-5(11(6)12)7(8,9)10/h3-4H2,1-2H3 |
InChIキー |
LIWSSYNQDMQSCJ-UHFFFAOYSA-N |
正規SMILES |
CC1(CCC(=[N+]1[O-])C(F)(F)F)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(Benzenesulfonyl)-5-{(E)-[(4-methylphenyl)methylidene]amino}benzoic acid](/img/structure/B12557959.png)
![2-{[1-(Cyclopenta-1,3-dien-1-yl)cyclohexyl]methyl}pyridine](/img/structure/B12557967.png)
![(4-Methoxyphenyl)[4-(phenylsulfanyl)phenyl]methanone](/img/structure/B12557970.png)
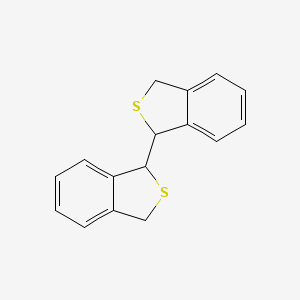

![1,3,5-Tribromo-2-{[dimethyl(oxo)-lambda~6~-sulfanylidene]amino}benzene](/img/structure/B12557982.png)
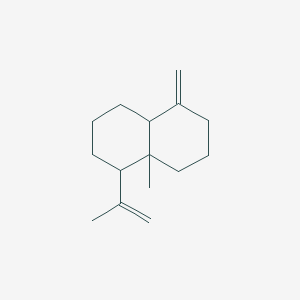
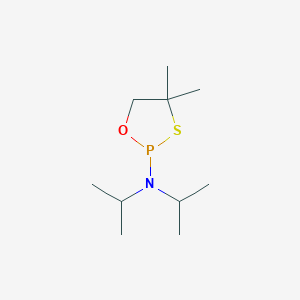
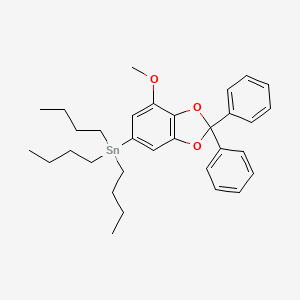
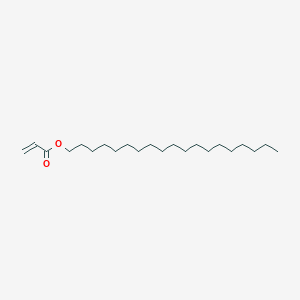


![3-[(2-Methoxyethyl)amino]phenol](/img/structure/B12558061.png)

